2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide
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Overview
Description
2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide typically involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide structure by reacting the amine with an acyl chloride.
Chlorination: Introduction of the chlorine atom.
Methylation: Addition of the methylthio group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzamides: From substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide would depend on its specific interactions with biological targets. Typically, benzamides can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,5-dimethylphenyl)benzamide
- 5-(Methylthio)-2-chlorobenzamide
- N-(2,5-Dimethylphenyl)-5-(methylthio)benzamide
Uniqueness
2-Chloro-N-(2,5-dimethylphenyl)-5-(methylthio)benzamide is unique due to the presence of both the chlorine and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
853316-45-7 |
---|---|
Molecular Formula |
C16H16ClNOS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H16ClNOS/c1-10-4-5-11(2)15(8-10)18-16(19)13-9-12(20-3)6-7-14(13)17/h4-9H,1-3H3,(H,18,19) |
InChI Key |
LFEBMTRWSUYTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origin of Product |
United States |
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